![molecular formula C21H22N2O4S3 B2538419 N-[1-(benzènesulfonyl)-1,2,3,4-tétrahydroquinoléin-7-yl]-5-éthylthiophène-2-sulfonamide CAS No. 951519-49-6](/img/structure/B2538419.png)

N-[1-(benzènesulfonyl)-1,2,3,4-tétrahydroquinoléin-7-yl]-5-éthylthiophène-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

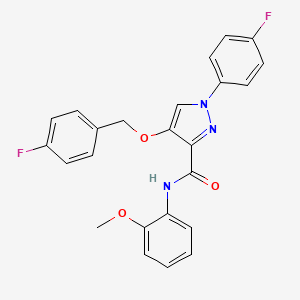

Description

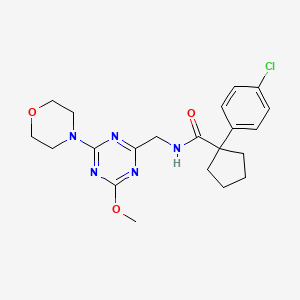

5-ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C21H22N2O4S3 and its molecular weight is 462.6. The purity is usually 95%.

BenchChem offers high-quality 5-ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Améliorer la teneur en proline en réponse à un excès de cadmium

Les esters d'acides aminés N-benzènesulfonylés, qui sont liés au composé en question, ont été trouvés pour améliorer la teneur en proline des graines de soja en réponse à un excès de cadmium. Ceci est similaire à l'action de l'hormone végétale acide abscissique .

Propriétés antivirales

Les esters d'acides aminés N-benzènesulfonylés sont connus pour avoir des propriétés antivirales . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de médicaments antiviraux.

Propriétés anticancéreuses

Le composé pourrait potentiellement être utilisé dans le développement de médicaments anticancéreux, car les esters d'acides aminés N-benzènesulfonylés sont connus pour avoir des propriétés anticancéreuses .

Propriétés anti-inflammatoires

Les esters d'acides aminés N-benzènesulfonylés sont connus pour avoir des propriétés anti-inflammatoires . Cela suggère que le composé pourrait potentiellement être utilisé dans le traitement des maladies inflammatoires.

Propriétés antimicrobiennes

Le composé pourrait potentiellement être utilisé dans le développement de médicaments antimicrobiens, car les esters d'acides aminés N-benzènesulfonylés sont connus pour avoir des propriétés antimicrobiennes .

Propriétés antithrombine

Les esters d'acides aminés N-benzènesulfonylés sont connus pour avoir des propriétés antithrombine . Cela suggère que le composé pourrait potentiellement être utilisé dans le traitement des maladies thrombotiques.

Inhibition de l'activation de l'inflammasome NLRP3

Le composé pourrait potentiellement être utilisé dans le traitement des troubles dans lesquels le processus inflammatoire, ou plus précisément l'inflammasome NLRP3, a été impliqué comme étant un facteur clé .

Activité antibactérienne

Les composés N-arylsulfonylhydrazone, qui sont liés au composé en question, ont été trouvés pour avoir des activités antibactériennes . Cela suggère que le composé pourrait potentiellement être utilisé dans le développement de médicaments antibactériens.

Mécanisme D'action

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide are Cathepsin C, CELA1, and CELA3A . These enzymes play crucial roles in various biological processes, including cell and tissue necrosis .

Mode of Action

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide interacts with its targets by inhibiting their activity . This inhibition prevents the downstream effects of these enzymes, thereby preventing cell and tissue necrosis .

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets, Cathepsin C, CELA1, and CELA3A . By inhibiting these enzymes, the compound disrupts the pathways leading to cell and tissue necrosis .

Pharmacokinetics

Similar compounds have been found to be very stable and slightly more soluble than their analogs in most organic solvents compatible with microbiological assays .

Result of Action

The inhibition of Cathepsin C, CELA1, and CELA3A by N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide results in the prevention of cell and tissue necrosis . This is achieved by disrupting the normal function of these enzymes, thereby preventing the downstream effects that lead to necrosis .

Analyse Biochimique

Biochemical Properties

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors, thereby exhibiting potential anticancer properties . Additionally, it interacts with bacterial enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), which are involved in bacterial cell wall synthesis . These interactions highlight the compound’s potential as an antimicrobial agent.

Cellular Effects

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation by targeting CA IX, leading to a reduction in tumor growth . The compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it induces apoptosis in cancer cells by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes . In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death .

Molecular Mechanism

The molecular mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide involves several key interactions at the molecular level. The compound binds to the active site of CA IX, inhibiting its enzymatic activity and thereby reducing the production of bicarbonate ions, which are essential for tumor cell survival under hypoxic conditions . In bacterial cells, it inhibits MurD and GlmU enzymes, which are critical for peptidoglycan synthesis, leading to impaired cell wall formation and bacterial death . These interactions underscore the compound’s potential as both an anticancer and antimicrobial agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its efficacy in inhibiting CA IX and bacterial enzymes, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and bacterial infections without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites may exhibit different levels of activity and toxicity, which are important considerations for its therapeutic use.

Transport and Distribution

The transport and distribution of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various tissues, including the liver, kidneys, and tumor tissues . Its accumulation in target tissues enhances its therapeutic efficacy, while its distribution profile helps minimize off-target effects.

Subcellular Localization

The subcellular localization of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-ethylthiophene-2-sulfonamide is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and proteins . Additionally, it may be directed to specific subcellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . These localization patterns are essential for its effective inhibition of CA IX and bacterial enzymes.

Propriétés

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-5-ethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S3/c1-2-18-12-13-21(28-18)29(24,25)22-17-11-10-16-7-6-14-23(20(16)15-17)30(26,27)19-8-4-3-5-9-19/h3-5,8-13,15,22H,2,6-7,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSPLSQBARGRNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethyl-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2538342.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2538344.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2538347.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)cyclopropanecarboxamide](/img/structure/B2538352.png)

![3-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2538355.png)

![2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dione](/img/structure/B2538357.png)